molecular formula C16H21NO4S B2428685 N-(1-(furan-3-yl)propan-2-yl)-4-propoxybenzenesulfonamide CAS No. 1788675-01-3

N-(1-(furan-3-yl)propan-2-yl)-4-propoxybenzenesulfonamide

Cat. No.: B2428685
CAS No.: 1788675-01-3
M. Wt: 323.41
InChI Key: JSMKKKBFNAFIBS-UHFFFAOYSA-N
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Description

N-(1-(furan-3-yl)propan-2-yl)-4-propoxybenzenesulfonamide is a synthetic organic compound that features a furan ring, a propyl chain, and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(furan-3-yl)propan-2-yl)-4-propoxybenzenesulfonamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Attachment of the Propyl Chain: The propyl chain can be introduced via alkylation reactions, where a suitable alkyl halide reacts with the furan ring.

    Sulfonamide Formation: The final step involves the introduction of the benzenesulfonamide group. This can be achieved through sulfonation reactions, where a sulfonyl chloride reacts with an amine group on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Catalysts: Use of catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and facilitate reactions.

    Temperature Control: Maintaining optimal temperatures to ensure efficient reactions.

Chemical Reactions Analysis

Types of Reactions

N-(1-(furan-3-yl)propan-2-yl)-4-propoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The propyl chain can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(1-(furan-3-yl)propan-2-yl)-4-propoxybenzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as an antimicrobial and anti-inflammatory agent.

    Biological Studies: Used in studies to understand its interaction with biological targets.

    Industrial Applications: Potential use in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-(1-(furan-3-yl)propan-2-yl)-4-propoxybenzenesulfonamide involves its interaction with specific molecular targets. The furan ring and sulfonamide group are key functional groups that interact with enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular pathways, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(1-(furan-3-yl)propan-2-yl)-2-(thiophen-3-yl)acetamide: Similar structure with a thiophene ring instead of a benzenesulfonamide group.

    N-(1-(furan-3-yl)propan-2-yl)-9H-xanthene-9-carboxamide: Contains a xanthene ring instead of a benzenesulfonamide group.

Uniqueness

N-(1-(furan-3-yl)propan-2-yl)-4-propoxybenzenesulfonamide is unique due to its combination of a furan ring, propyl chain, and benzenesulfonamide group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[1-(furan-3-yl)propan-2-yl]-4-propoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4S/c1-3-9-21-15-4-6-16(7-5-15)22(18,19)17-13(2)11-14-8-10-20-12-14/h4-8,10,12-13,17H,3,9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSMKKKBFNAFIBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)S(=O)(=O)NC(C)CC2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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